REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([N+:10]([O-])=O)=[CH:4][C:3]=1[C:13]([F:16])([F:15])[F:14]>O1CCCC1.[Ni]>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([NH2:10])=[CH:4][C:3]=1[C:13]([F:15])([F:16])[F:14]
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(C(=C1F)F)[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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3 g
|
Type
|
catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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CUSTOM
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Details
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after flushing with nitrogen
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Type
|
CUSTOM
|
Details
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was hydrogenated to constant pressure with 30 bar of hydrogen at 25° to 45° C
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered
|
Type
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DISTILLATION
|
Details
|
subsequently fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1F)F)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |